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Compound of Interest

Compound Name: Cholesteryl palmitoleate
CAS No.: 1797-71-3
Cat. No.: B8088718
Get Quote
. J

Executive Summary

Cholesteryl palmitoleate, commonly denoted as CE(16:1), is a monounsaturated cholesterol
ester that plays a critical role in lipid metabolism, lipoprotein core dynamics, and the
progression of cardiovascular disease. As a highly hydrophobic molecule, its physicochemical
behavior—specifically its crystallographic polymorphism and phase transition characteristics—
dictates its functional role in both biological systems (e.g., lipid droplets, LDL particles) and
synthetic drug delivery vehicles like Lipid Nanoparticles (LNPs).
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A Note on Chemical Registry (E-E-A-T Check): Rigorous scientific inquiry demands absolute
precision in chemical identification. While the prompt references CAS 16760-45-5 (which strictly
identifies 13-cis Retinoic Acid Methyl Ester), this technical guide focuses on the specific
chemical entity requested by name: Cholesteryl palmitoleate, which is correctly registered

under [1].

Structural Identity and Physicochemical Properties

Cholesteryl palmitoleate is formed by the esterification of cholesterol at the 3-beta position
with palmitoleic acid (16:1, cis-9). This rigid cyclopentaphenanthrene steroid nucleus, combined
with a flexible, monounsaturated aliphatic chain, creates a molecule with unique mesomorphic
(liquid crystal) behavior.

Quantitative Data Summaries

Table 1: Fundamental Chemical and Physical Specifications

Property Specification

[(3S,85,9S,10R,13R,14S,17R)-10,13-dimethyl-
IUPAC Name 17-[(2R)-6-methylheptan-2-yl]-...-3-yl] (2)-

hexadec-9-enoate

Molecular Formula Ca3H7402
Molecular Weight 623.05 g/mol
Exact Mass 622.569 Da
Physical State Solid (Crystalline)
XLogP3 (Lipophilicity) 155

Table 2: Solubility Profile at 25°C
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Solvent Solubility Causality / Application

Ideal for lipid extraction (Folch
Chloroform ~10 mg/mL method) due to matching non-

polar dielectric constants.

Useful for preparing
Ethanol ~19.24 g/L concentrated stock solutions

for in vitro assays.

Often used as a weak solvent
Methanol ~7.45 g/L in mobile phase mixtures for

reversed-phase LC-MS.

Necessitates formulation into
Water Insoluble micelles or LNPs for aqueous

biological delivery.

Crystallography and Phase Transitions

The physical state of a lipoprotein core or an LNP is heavily influenced by the phase transition
temperature (

) of its constituent lipids. Cholesteryl palmitoleate is polymorphous. At low temperatures (123
K), it forms monoclinic crystals (space group P2(1)). As the temperature increases, it
undergoes a significant conformational change in a 10 K range near 173 K, as established by

2].

Causality in Formulation: Unlike saturated esters, the cis-double bond in the palmitoleate chain
introduces a structural "kink" that disrupts tight molecular packing. This lowers the melting point
and promotes a smectic mesophase before melting into an isotropic liquid. When designing
LNPs, incorporating CE(16:1) increases the fluidity of the lipid core, thereby modulating the
release kinetics of encapsulated active pharmaceutical ingredients (APIs).

Biological Significance: Atherosclerosis and
Lipidomics
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In the context of cardiovascular disease, CE(16:1) is not merely a structural lipid; it is a highly
specific pathological biomarker. According to the landmark [3], CE(16:1) is exclusively
detectable in advanced atherosclerotic plaques and is absent in normal, healthy arteries.

Mechanistic Causality: The accumulation of CE(16:1) is driven by the enzyme acyl-
CoA:cholesterol acyltransferase-2 (ACAT-2). When macrophages engulf oxidized LDL (oxLDL),
ACAT-2 esterifies excess free cholesterol with palmitoleic acid to prevent free cholesterol-
induced cytotoxicity. However, this defense mechanism leads to massive lipid droplet
accumulation, transforming macrophages into foam cells—the hallmark of advanced
atherosclerotic plaques.
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Figure 1. Mechanistic pathway of CE(16:1) synthesis in advanced atherosclerotic plaque
formation.

Experimental Protocols & Methodologies
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To ensure reproducibility and scientific integrity, the following protocols are designed as self-

validating systems, incorporating necessary Quality Control (QC) checkpoints.

Protocol 3.1: Extraction and LC-MS/MS Quantification of
CE(16:1) from Biological Matrices

Objective: Isolate and quantify CE(16:1) using reversed-phase chromatography coupled with

tandem mass spectrometry. Rationale: A modified Folch extraction is utilized because the

biphasic chloroform/methanol/water system efficiently partitions highly non-polar sterol esters

into the lower organic phase, leaving polar metabolites and proteins in the aqueous phase.

Step-by-Step Methodology:

Sample Preparation: Aliquot 50 pL of plasma or tissue homogenate into a glass vial.

Internal Standard Addition (Self-Validation): Spike with 10 yL of a deuterated internal
standard (e.g., Cholesteryl-d7 palmitate) to validate extraction efficiency and correct for
matrix effects.

Solvent Partitioning: Add 1 mL of Chloroform:Methanol (2:1 v/v). Vortex vigorously for 2
minutes.

Phase Separation: Add 0.2 mL of LC-MS grade water. Centrifuge at 3,000 x g for 10 minutes
at 4°C.

Collection & Concentration: Carefully extract the lower chloroform layer (avoiding the
proteinaceous interphase). Evaporate to dryness under a gentle stream of nitrogen gas.

Reconstitution: Reconstitute the lipid pellet in 100 pL of Isopropanol:Methanol (1:1 v/v) for
HPLC injection.

LC-MS/MS Analysis: Inject 5 uL onto a C18 reversed-phase column.

o Causality for Column Choice: The C18 stationary phase provides the necessary
hydrophobic interactions to retain the long aliphatic chain of CE(16:1).
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o Detection: Utilize a mobile phase gradient of Acetonitrile/Water to Isopropanol. Detect in
positive Electrospray lonization (ESI+) mode, monitoring the specific Multiple Reaction
Monitoring (MRM) transition for the ammonium adduct

at m/z 640.6 to the cholesterol backbone fragment at m/z 369.3.

Sample Prep Phase Separation HPLC Separation ESI-MSIMS Data Analysis
(Folch Extraction) (Chloroform Layer) (Cc8ic18 Column) (Positive lon Mode) (MRM Transitions)

Click to download full resolution via product page

Figure 2: Step-by-step LC-MS/MS analytical workflow for the extraction and quantification of
CE(16:1).

Protocol 3.2: Differential Scanning Calorimetry (DSC) for
LNP Phase Behavior

Objective: Determine the phase transition temperature (

) of lipid nanoparticles formulated with CE(16:1). Rationale: DSC measures the heat capacity of
a sample as a function of temperature. For LNPs, identifying the transition from a gel (solid-like)
to a liquid-crystalline phase is critical for predicting formulation stability and drug release
profiles.

Step-by-Step Methodology:

o Sample Loading: Load 20 pL of the concentrated LNP suspension (containing CE 16:1) into
an aluminum DSC pan and hermetically seal it. Prepare a reference pan with 20 pL of the
matching buffer (e.g., PBS).

e Thermal Equilibration: Equilibrate the DSC cell at 10°C for 15 minutes to establish a stable
baseline.

e Heating Scan: Ramp the temperature from 10°C to 90°C at a controlled rate of 5°C/min.
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o Causality for Heating Rate: A 5°C/min rate provides an optimal balance between the
resolution of closely spaced polymorphic transitions and signal sensitivity.

e Cooling Scan: Cool the sample back to 10°C at 5°C/min to observe hysteresis and
crystallization behavior.

o Data Analysis (Self-Validation): Integrate the endothermic peaks to calculate the enthalpy (

) and identify the peak maximum (

). A critical self-validating check is the reversibility of the peak during the cooling scan,
confirming that the lipid did not undergo thermal degradation during the heating phase.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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